4-Benzylcatechol
Description
4-Benzylcatechol (IUPAC: 4-(benzyl)benzene-1,2-diol) is a catechol derivative featuring a benzyl substituent at the para position of the benzene ring. Its molecular formula is C₁₃H₁₂O₂, with a molecular weight of 200.23 g/mol. The compound consists of a catechol core (two adjacent hydroxyl groups on a benzene ring) and a benzyl group (–CH₂C₆H₅) at the fourth carbon (Figure 1). This structure confers unique physicochemical properties, such as enhanced lipophilicity compared to unsubstituted catechol, making it relevant in organic synthesis, antioxidant research, and pharmaceutical intermediates .
Properties
IUPAC Name |
4-benzylbenzene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-12-7-6-11(9-13(12)15)8-10-4-2-1-3-5-10/h1-7,9,14-15H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSSDUQWTFKBLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzylcatechol can be synthesized through various methods. One common approach involves the alkylation of catechol with benzyl halides under basic conditions. The reaction typically proceeds as follows:
Reactants: Catechol and benzyl chloride or benzyl bromide.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, often in a solvent like dimethylformamide or acetone.
Procedure: The mixture is heated to facilitate the reaction, resulting in the substitution of a hydrogen atom on the catechol with a benzyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
4-Benzylcatechol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert quinones back to catechols. Reducing agents such as sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Catechols.
Substitution: Various benzylated derivatives.
Scientific Research Applications
4-Benzylcatechol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cell protection.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 4-Benzylcatechol involves its ability to donate electrons and neutralize free radicals, making it an effective antioxidant. It can interact with various molecular targets, including enzymes and receptors, modulating their activity and protecting cells from oxidative damage.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table highlights key structural and functional differences between 4-Benzylcatechol and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features | CAS Number |
|---|---|---|---|---|---|
| This compound | C₁₃H₁₂O₂ | 200.23 | Two hydroxyl (–OH), one benzyl (–CH₂Ph) | Catechol core with para-benzyl group | Not explicitly provided in evidence |
| 4-Methoxy Benzyl Alcohol | C₈H₁₀O₂ | 138.16 | Methoxy (–OCH₃), hydroxyl (–OH) | Benzyl alcohol with para-methoxy | 105-13-5 |
| 4-(Benzyloxy)benzimidamide hydrochloride | C₁₄H₁₅ClN₂O | 262.73 | Benzyloxy (–OCH₂Ph), amidine (–C(NH₂)NH₂) | Amidino group with benzyloxy substituent | 57928-60-6 |
| 4-Hydroxyphenylacetaldehyde | C₈H₈O₂ | 136.15 | Aldehyde (–CHO), hydroxyl (–OH) | Phenylacetaldehyde with para-hydroxyl | 60-11-7 |
| 4-Benzyloxybenzyl Alcohol | C₁₄H₁₄O₂ | 214.26 | Benzyloxy (–OCH₂Ph), hydroxyl (–OH) | Benzyl alcohol with benzyloxy group | Not explicitly provided in evidence |
Key Observations :
- Substituent Effects : The benzyl group in this compound increases steric bulk and lipophilicity compared to smaller substituents like methoxy or aldehyde groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
